molecular formula C12H15NO2 B13345893 6-(Diethylamino)benzofuran-3(2H)-one

6-(Diethylamino)benzofuran-3(2H)-one

Cat. No.: B13345893
M. Wt: 205.25 g/mol
InChI Key: TXHWKXWJMVVPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylamino)benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a diethylamino group at the 6th position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)benzofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing a diethylamino group and a suitable leaving group can undergo cyclization in the presence of a base to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Methods such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Diethylamino)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Diethylamino)benzofuran-3(2H)-one include other benzofuran derivatives with different substituents, such as:

  • 2-Substituted benzofuran-3(2H)-ones
  • Benzothiophene derivatives
  • Dibenzofurans

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the diethylamino group at the 6th position may influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-(diethylamino)-1-benzofuran-3-one

InChI

InChI=1S/C12H15NO2/c1-3-13(4-2)9-5-6-10-11(14)8-15-12(10)7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

TXHWKXWJMVVPTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=O)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.